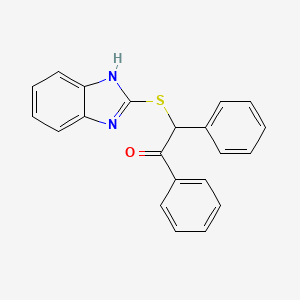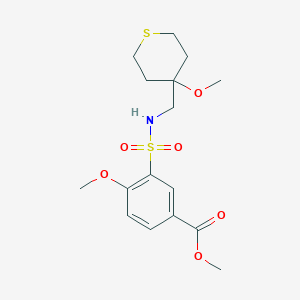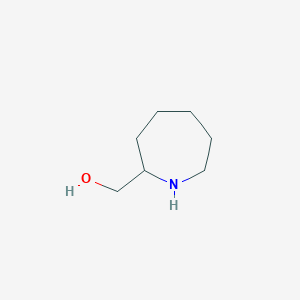
Azepan-2-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azepan-2-ylmethanol is a chemical compound with the CAS number 19168-71-9 . It has a molecular weight of 129.2 and is typically stored at 4 degrees Celsius . The compound is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H15NO/c9-6-7-4-2-1-3-5-8-7/h7-9H,1-6H2 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Physical and Chemical Properties Analysis
This compound has a molecular weight of 129.2 . It’s an oil-like substance and is typically stored at 4 degrees Celsius . Unfortunately, specific physical properties like boiling point, melting point, and density were not found in the available resources.Scientific Research Applications
Thermochemical Insights
Azepan-2-ylmethanol and its derivatives, such as azepan and azepan-1-ylacetonitrile, have been studied for their thermochemical properties. Research involving computational and experimental studies has provided insights into the conformational energetics of these molecules. They exhibit several low-energy conformers, which are analyzed through computational studies detailing the potential energy surfaces and gas-phase standard enthalpy of formation. Experimental techniques like combustion calorimetry and Calvet microcalorimetry have been employed to determine the enthalpies of formation and vaporization, establishing an increments scheme that aids in predicting the gas-phase enthalpy of formation for cyclic/acyclic hydrocarbons and amines. These findings have implications for understanding the structural and reactivity behavior of azepane compounds and potentially guiding the synthesis of new materials with desired thermal properties (Freitas et al., 2014).
Pharmaceutical Significance
This compound-based motifs are significant in drug discovery due to their diverse pharmacological properties. Over 20 azepane-based drugs have received FDA approval for treating various diseases. The development of new azepane-containing analogs is a research focus in medicinal chemistry, aiming for less toxic, cost-effective, and highly active agents. Azepane derivatives have shown therapeutic potential across a wide range of applications, including anti-cancer, anti-tubercular, anti-Alzheimer's, and antimicrobial treatments, among others. Molecular docking studies and structure-activity relationship (SAR) analyses contribute to the discovery of promising drug candidates, underscoring the role of azepane-based compounds in addressing numerous health challenges (Zha et al., 2019).
Safety and Hazards
Azepan-2-ylmethanol is associated with several hazard statements, including H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
azepan-2-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c9-6-7-4-2-1-3-5-8-7/h7-9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHMJQZPPPFESV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19168-71-9 |
Source


|
| Record name | (azepan-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
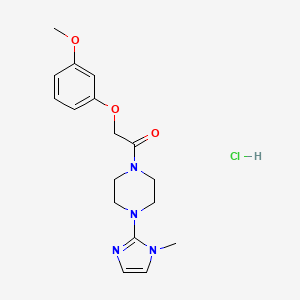
![6-Oxaspiro[3.5]nonan-9-ylmethanamine](/img/structure/B2671019.png)
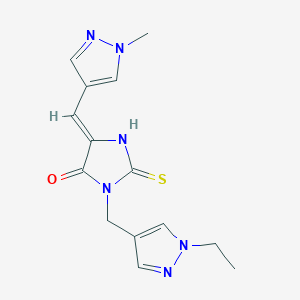
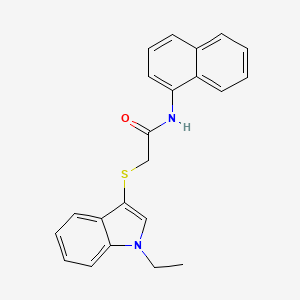
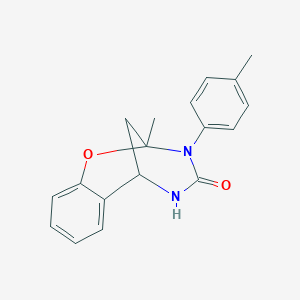
![Ethyl 3-(4-methylphenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2671026.png)
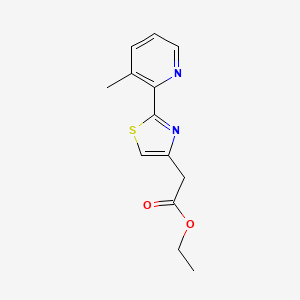
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-mesitylacetamide](/img/structure/B2671029.png)
![4-[(4-bromophenyl)sulfanyl]-5-methoxy-N,N-dimethyl-2-pyrimidinamine](/img/structure/B2671031.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2671032.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2671033.png)
